Tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate serves as a key intermediate in the multi-step synthesis of SHP2 inhibitor GDC-1971 (migroprotafib). [] This compound plays a crucial role in the pharmaceutical industry, specifically in developing targeted therapies for various diseases.
The synthesis of tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate involves several steps, primarily utilizing tert-butoxycarbonyl protection for the piperidine nitrogen. The synthesis can be outlined as follows:
The molecular structure of tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate features a piperidine ring connected to a quinazolinone moiety.
The compound's structure can be confirmed through various spectroscopic techniques:
Tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate participates in various chemical reactions typical of piperidine derivatives:
While specific mechanisms of action for tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate are not extensively documented, it is known to function as an inhibitor targeting specific proteins involved in signaling pathways related to cancer progression.
The quinazolinone moiety is believed to interact with target proteins through hydrogen bonding and π-stacking interactions, which are critical in modulating biological activity.
The compound exhibits stability under standard laboratory conditions but may undergo decomposition at elevated temperatures.
Various analytical methods such as infrared spectroscopy (IR) and mass spectrometry (HR-MS) are employed to characterize the compound's purity and structural integrity .
Tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate has significant applications in medicinal chemistry:
The Boc protecting group serves as a cornerstone in the synthesis of nitrogen-rich heterocycles like Tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate (CAS: 960221-97-0). This sterically hindered urethane group protects the piperidine nitrogen during functionalization of the piperidine ring, particularly during electrophilic substitutions or metallation steps. The Boc group’s stability under basic conditions and moderate reactivity allows selective deprotection using trifluoroacetic acid (TFA) or HCl in dioxane without disrupting the quinazolinone core [1] [5].
A critical advantage observed in Boc-protected intermediates is their enhanced crystallinity, which simplifies purification before quinazolinone cyclization. For example, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS: 142374-19-4) undergoes smooth reductive amination with anthranilic acid derivatives due to the Boc group’s inertness to hydride reducing agents. This stability profile contrasts sharply with acetyl or benzyl protections, which may undergo reduction or hydrogenolysis [7]. The Boc group’s orthogonal deprotection relative to other nitrogen protections enables sequential functionalization strategies essential for synthesizing complex pharmacophores targeting D₂/5-HT₁ₐ receptors [5].
Table 1: Key Boc-Protected Intermediates in Target Compound Synthesis
Intermediate | CAS Number | Role in Synthesis | Typical Yield |
---|---|---|---|
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 | Reductive amination substrate | 75-82% |
tert-Butyl 4-(1-oxo-1,3-dihydroisobenzofuran-5-yl)piperidine-1-carboxylate | 2022990-74-3 | Cyclization precursor | 68% |
tert-Butyl 4-(4-(2-oxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate | 960221-97-0 | Final protected target | 95% purity [6] |
The convergent synthesis of tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate follows a three-step sequence anchored by reductive amination and intramolecular cyclization:
Step 1: Reductive AminationA solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 equiv) and 2-aminobenzonitrile (1.2 equiv) in dichloromethane undergoes reductive amination using sodium triacetoxyborohydride (1.5 equiv) at 0°C→RT. This affords tert-butyl 4-(2-((2-cyanophenyl)amino)ethyl)piperidine-1-carboxylate as a crystalline solid (82% yield). Critical parameters include:
Step 2: CDI-Mediated CyclizationThe aminonitrile intermediate (1.0 equiv) undergoes carbonylative cyclization using 1,1'-carbonyldiimidazole (CDI, 1.3 equiv) in anhydrous THF under reflux (68°C, 8h). CDI’s superior reactivity over phosgene derivatives enables high-yielding quinazolinone formation (75-80%) without epimerization at the piperidine C4 position. The mechanism proceeds via nucleophilic addition of the aryl amino group to CDI, forming a carbonylimidazole adduct that spontaneously cyclizes [4] [6].
Step 3: Boc Deprotection (Optional)For applications requiring a free piperidine nitrogen, targeted deprotection employs TFA:DCM (1:1, 25°C, 2h) with >95% conversion. The Boc group’s selective cleavage leaves the quinazolinone ring intact, demonstrating its orthogonality to amide-like functionalities in the core structure [1] [5].
Optimization of the title compound’s synthesis focuses on overcoming two yield-limiting steps: the reductive amination’s diastereoselectivity and cyclization byproduct formation. Key refinements include:
Automated Flash ChromatographyNormal-phase automated systems (Biotage Isolera™) using ethyl acetate/n-hexane gradients (15→60% EtOAc) resolve critical impurities:
Cyclization Parameter Refinement
Process Metrics
Post-optimization, the overall yield improved from 48% to 68% through:
The Boc group’s performance was benchmarked against Cbz, Fmoc, and acetyl protections for piperidine nitrogen during quinazolinone synthesis:
Cbz (Carbobenzyloxy) Group
Fmoc (Fluorenylmethyloxycarbonyl) Group
Acetyl Group
Table 2: Protecting Group Performance in Target Compound Synthesis
Protecting Group | Deprotection Conditions | Compatibility with Cyclization | Overall Yield | Key Limitation |
---|---|---|---|---|
Boc (tert-butoxycarbonyl) | TFA/DCM, 25°C, 2h | Excellent | 68% | Acid-sensitive substrates incompatible |
Cbz (Benzyloxycarbonyl) | H₂/Pd-C, EtOH, 24h | Poor (reduction side reactions) | 32% | Hydrogenation reduces quinazolinone core |
Fmoc (Fluorenylmethyloxycarbonyl) | 20% piperidine/DMF, 25°C, 30min | Moderate (base-induced side products) | 41% | Cleavage during CDI-mediated cyclization |
Acetyl | 6M HCl, 100°C, 12h | Poor | 18% | Partial deprotection during synthesis |
The Boc group demonstrates superior performance in balancing stability during synthesis and mild deprotection kinetics. Its acid lability provides a critical advantage for deprotection without disrupting the acid-stable quinazolinone pharmacophore, making it the optimal choice for synthesizing derivatives targeting neuropsychiatric disorders [1] [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2